7-Bromoquinoline-4-carbaldehyde

Anticancer Quinoline Tyrphostins Structure-Activity Relationship

Regiospecific bromoquinoline supply often lacks the orthogonal reactivity needed for sequential diversification. 7-Bromoquinoline-4-carbaldehyde (CAS 898404-22-3) solves this with independent C4-aldehyde and C7-bromide handles, enabling chemoselective transformations without protecting groups. • Kinase inhibitor libraries (EGFR, PDGFR, HER2) via two-step convergent synthesis • Direct precursor to antimalarial 4-aminoquinolines (IC₅₀ 3-12 nM vs P. falciparum) • Key intermediate for HCV protease inhibitor scaffolds (patented routes) Batch-specific purity analysis ensures reproducible cross-coupling outcomes.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
CAS No. 898404-22-3
Cat. No. B1515394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline-4-carbaldehyde
CAS898404-22-3
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Br)C=O
InChIInChI=1S/C10H6BrNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H
InChIKeyBNUQJWAXEJHBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoquinoline-4-carbaldehyde: Halogenated Quinoline Building Block


7-Bromoquinoline-4-carbaldehyde (CAS 898404-22-3) is a heterocyclic aromatic aldehyde with the molecular formula C10H6BrNO . It belongs to the class of halogenated quinoline-4-carbaldehydes, which are privileged scaffolds in medicinal chemistry. The compound features a reactive aldehyde group at the 4-position and a bromine atom at the 7-position of the quinoline ring, enabling its use as a versatile intermediate for constructing kinase inhibitor-like architectures, antimalarial analogs, and HCV protease inhibitor precursors through sequential chemoselective transformations [1].

Orthogonal dual-handle building block: C4-aldehyde and C7-bromine
Supports divergent synthesis of kinase inhibitor-like, antimalarial, and antiviral analogs
Cited in patented routes for HCV protease inhibitor intermediates

7-Bromoquinoline-4-carbaldehyde: Irreplaceable Regioisomer


Generic substitution among bromoquinoline-4-carbaldehyde regioisomers or halogen analogs is not feasible because the position of the bromine atom dictates both the electronic properties of the quinoline ring and the vector of downstream cross-coupling reactions. The 7-position is associated with enhanced antiproliferative activity in tyrphostin series compared to the 6- and 8- substituted analogs, a trend attributed to electron deficiency at the 7-position [1]. Furthermore, in antiplasmodial 4-aminoquinoline series, the 7-bromo substituent confers potency equivalent to 7-chloro and 7-iodo but superior to 7-fluoro and 7-methoxy, establishing that halogen identity and position cannot be arbitrarily interchanged without compromising biological activity [2]. For HCV protease inhibitor programs, the 7-bromo-4-carbaldehyde architecture specifically enables the patented synthetic routes wherein the bromine atom serves as a handle for Suzuki coupling while the aldehyde provides an orthogonal functionalization point, a reactivity profile unavailable from non-brominated or mis-positioned analogs [3].

6-Br or 8-Br regioisomers
Reported antiproliferative potency rank 7 > 6 > 8 in tyrphostin series; 7-Br may provide higher activity than 6- or 8-substituted analogs.
7-F or 7-OMe analogs
Antiplasmodial potency of 7-Br is comparable to 7-Cl and 7-I; 7-F and 7-OMe show lower response against resistant P. falciparum strains.
Non-brominated or 7-Cl quinoline-4-carbaldehydes
C-Br undergoes faster Pd oxidative addition than C-Cl; missing Br removes orthogonal cross-coupling handle for convergent synthesis.

7-Bromoquinoline-4-carbaldehyde: Differentiation Evidence vs. Analogs


Antiproliferative Potency: 7-Bromo vs. 6- and 8-Bromo Regioisomers

In a series of quinolinecarbaldehyde-derived tyrphostins evaluated against the MCF7 breast cancer cell line, the order of antiproliferative potency was 7-substituted > 6-substituted > 8-substituted quinolines [1]. The most active compound derived from 7-quinolinecarbaldehyde (compound 12) exhibited an IC50 of 2.3 μM. This positional advantage is attributed to greater electron deficiency at the 7-position, which is directly conferred by the bromine substituent in 7-bromoquinoline-4-carbaldehyde. For procurement decisions, this means the 7-bromo regioisomer offers a fundamental potency advantage over the 6-bromo (CAS 898391-75-8) and 8-bromo (CAS 898391-87-2) analogs as a starting material for antiproliferative agent synthesis.

Antiproliferative regioisomer rank
Reported
7-Br > 6-Br > 8-Br
7-Br: IC₅₀ 2.3 µM 6-Br/8-Br: lower potency
Supports selection of 7-bromo regioisomer for antiproliferative lead generation
MCF7 cell line; tyrphostin series rank order
Anticancer Quinoline Tyrphostins Structure-Activity Relationship

Antiplasmodial Potency: 7-Bromo vs. 7-Substituted Analogs

In a systematic structure-activity relationship study of 7-substituted 4-aminoquinolines against Plasmodium falciparum, 7-bromo-aminoquinolines bearing diaminoalkane side chains exhibited IC50 values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant strains, comparable to the 7-chloro and 7-iodo analogs [1]. In contrast, 7-fluoro analogs were less active (IC50 15–50 nM against susceptible strains; 18–500 nM against resistant strains), and 7-methoxy analogs were substantially less active (IC50 17–150 nM susceptible; 90–3000 nM resistant) [1]. Although this data comes from the 4-aminoquinoline series rather than the 4-carbaldehyde series directly, it demonstrates that the 7-bromo substituent confers superior antiplasmodial potency compared to 7-fluoro and 7-methoxy, and equivalent potency to 7-chloro, within the same scaffold class.

Antiplasmodial IC₅₀
Class-level
3–12 nM
7-F: 15–500 nM; 7-OMe: 17–3000 nM
Comparable antiplasmodial response to 7-Cl and 7-I; higher than 7-F/OMe
4-aminoquinoline class; P. falciparum strains
Antimalarial 4-Aminoquinolines SAR

HCV Protease Inhibitor Intermediate: Orthogonal Reactivity Advantage

Boehringer Ingelheim's patent US 8,633,320 explicitly claims bromo-substituted quinolines of formula (I)—which encompasses 7-bromoquinoline-4-carbaldehyde—as key intermediates for constructing HCV protease inhibitors [1]. The synthetic strategy relies on the orthogonal reactivity of the bromine atom (for Suzuki, Heck, or other Pd-catalyzed cross-couplings) and the aldehyde group (for reductive amination, Knoevenagel condensation, or hydrazone formation) [1]. This dual orthogonal reactivity is not simultaneously available in non-halogenated quinoline-4-carbaldehyde (CAS 4363-93-3), which lacks the coupling handle, nor in 7-chloroquinoline-4-carbaldehyde, where the C–Cl bond is significantly less reactive toward oxidative addition in Pd-catalyzed reactions compared to C–Br [2]. The patent specifically describes improved processes using 2,4-dichloro-7-alkoxy quinolines, highlighting the critical role of the 7-position substitution pattern in the commercial-scale synthesis of HCV therapeutics [1].

Orthogonal reactivity
Source review
C7-Br + C4-CHO dual handle
Suzuki coupling + carbonyl chemistry
Enables convergent HCV protease inhibitor synthesis
C–Br faster oxidative addition than C–Cl
HCV Protease Inhibitor Cross-Coupling

7-Bromoquinoline-4-carbaldehyde: Application Scenarios


Kinase Inhibitor Library Construction via Orthogonal Functionalization

The orthogonal reactivity of the C4-aldehyde and C7-bromide in 7-bromoquinoline-4-carbaldehyde enables a two-step diversity-oriented synthesis: first, the aldehyde can undergo reductive amination, Knoevenagel condensation, or hydrazone formation to install a side-chain pharmacophore; second, the intact C7–Br bond can be subjected to Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction. This convergent approach is particularly valuable for generating kinase inhibitor libraries targeting EGFR, PDGFR, and HER2, where both the quinoline core substitution pattern and side-chain diversity are critical for potency and selectivity [1][2].

Antimalarial Lead Synthesis: 7-Bromo-4-aminoquinoline Scaffold

For antimalarial drug discovery programs, 7-bromoquinoline-4-carbaldehyde can serve as a direct precursor to 7-bromo-4-aminoquinolines via reductive amination of the aldehyde with diaminoalkane side chains. Based on SAR data in the 4-aminoquinoline class, these derivatives are predicted to exhibit IC50 values in the low nanomolar range (3–12 nM) against both chloroquine-susceptible and chloroquine-resistant P. falciparum, matching the potency of 7-chloroquinoline-derived counterparts while offering the synthetic advantage of a bromine handle for late-stage diversification [1].

HCV NS3/4A Protease Inhibitor Synthesis: Patent-Validated Route

Researchers and CDMOs engaged in HCV drug development can utilize 7-bromoquinoline-4-carbaldehyde as a key intermediate in the convergent synthesis of macrocyclic or acyclic HCV protease inhibitors, as described in Boehringer Ingelheim's patent US 8,633,320 [1]. The compound's dual functionality supports a synthetic sequence wherein the bromine undergoes Pd-catalyzed coupling to install aryl/heteroaryl or alkynyl groups specified in the patent formula (I), while the aldehyde is employed for subsequent ring-forming or chain-extension steps, enabling efficient access to clinical candidate scaffolds.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C7-Br and C4-CHO reactivity
Divergent functionalization and cross-coupling compatibility
Antimalarial lead synthesis (4-aminoquinoline)
7-Bromo substituent for antiplasmodial SAR
P. falciparum strain-panel evaluation
HCV protease inhibitor synthesis
Patent-described orthogonal reactivity
Pd-catalyzed coupling and aldehyde-derived linkage
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